Product packaging for 2-(N-methylanilino)ethylazanium(Cat. No.:CAS No. 1664-39-7)

2-(N-methylanilino)ethylazanium

Cat. No.: B157562
CAS No.: 1664-39-7
M. Wt: 151.23 g/mol
InChI Key: GCGMQDJOIHALPF-UHFFFAOYSA-O
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Description

N-(2-aminoethyl)-N-methylaniline, with the systematic name N'-methyl-N'-phenylethane-1,2-diamine, is a chemical compound of interest in organic and medicinal chemistry research. Its molecular formula is C9H14N2, and it features a secondary amine structure with the SMILES notation CN(CCN)C1=CC=CC=C1 . Compounds with similar N-methylaniline cores are frequently investigated for their utility in synthetic chemistry. For instance, N-methylaniline derivatives serve as key starting materials in copper-catalyzed reactions for the synthesis of complex heterocycles like tetrahydroquinolines . The structural motif of a nitrogen-containing side chain on an aniline ring makes this class of compounds valuable as building blocks and intermediates in developing pharmaceuticals, ligands for metal complexes, and other functional molecules . Researchers value this compound for its potential to act as a precursor or intermediate in novel synthetic pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N2+ B157562 2-(N-methylanilino)ethylazanium CAS No. 1664-39-7

Properties

IUPAC Name

2-(N-methylanilino)ethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8,10H2,1H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMQDJOIHALPF-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC[NH3+])C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427715
Record name 2-(N-methylanilino)ethylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-39-7
Record name 2-(N-methylanilino)ethylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties

General Characteristics

This table outlines the basic physical and chemical identifiers for N-(2-aminoethyl)-N-methylaniline.

PropertyValue
Molecular Formula C9H14N2
IUPAC Name N'-methyl-N'-phenylethane-1,2-diamine
CAS Number 36271-21-3 (dihydrochloride)
Molecular Weight 150.22 g/mol
Monoisotopic Mass 150.1157 Da
Appearance Pale-purple Solid (dihydrochloride) sigmaaldrich.com

Note: Data is for the free base unless otherwise specified. Some data is computationally predicted. chemicalbook.comnih.govnih.gov

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of chemical compounds. While specific experimental spectra for the free base are not widely published, the expected characteristics can be inferred from its structure and data from related compounds.

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, two methylene (B1212753) groups of the ethyl chain, the N-methyl protons, and the primary amine protons. The chemical shifts would be influenced by the neighboring nitrogen atoms and the aromatic ring.
¹³C NMR Resonances for the six unique carbons of the phenyl ring, the two carbons of the ethyl backbone, and the N-methyl carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-N stretching vibrations. researchgate.net
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve cleavage of the C-C and C-N bonds of the ethylenediamine (B42938) chain.

Note: This table represents predicted spectroscopic features based on the compound's structure and data from analogous compounds like N-methylaniline and ethylenediamine derivatives. nist.govrsc.orgdocbrown.infonih.govnist.govmassbank.eu

Solubility Profile

The solubility of N-(2-aminoethyl)-N-methylaniline is a key parameter for its use in various reaction conditions.

SolventSolubility
Water The free base is expected to have limited solubility, a common trait for aniline (B41778) derivatives. The dihydrochloride (B599025) salt is expected to be more soluble.
Organic Solvents Generally expected to be soluble in common organic solvents such as ethanol, chloroform, and acetone, similar to other aniline derivatives.
Non-polar Solvents Likely soluble in non-polar solvents like hexane. chemicalbook.com

Note: Solubility data is largely inferred from related compounds such as N-methylaniline.

Coordination Chemistry and Applications As Ligands in Catalysis

Design and Synthesis of Metal Complexes Incorporating N-(2-aminoethyl)-N-methylaniline as a Ligand

The structure of N-(2-aminoethyl)-N-methylaniline, featuring both a primary aliphatic amine and a secondary aromatic amine connected by an ethylene (B1197577) bridge, makes it an effective chelating agent for a variety of transition metals. uni.lunih.gov The design of metal complexes with this ligand leverages its ability to form stable, five-membered chelate rings, a favored conformation in coordination chemistry. libretexts.org

Chelation Behavior and Diverse Coordination Modes

N-(2-aminoethyl)-N-methylaniline functions as a classic bidentate ligand, coordinating to a central metal ion through the lone pairs of electrons on its two nitrogen atoms. This process, known as chelation, results in the formation of a thermodynamically stable five-membered ring structure. libretexts.orgnumberanalytics.com The stability of such chelate complexes is significantly higher than that of complexes formed with comparable monodentate ligands, an observation known as the chelate effect. libretexts.org

The ligand's two nitrogen donors are electronically distinct: one is a primary, sp³-hybridized alkylamine nitrogen, and the other is a secondary, sp²-hybridized arylamine nitrogen. This electronic asymmetry can influence the geometry and reactivity of the resulting metal complex. The flexible ethylenediamine (B42938) backbone allows the ligand to adapt to the preferred coordination geometry of different metal ions, which can range from square planar for d⁸ metals like Palladium(II) and Nickel(II) to octahedral for many others. pvpcollegepatoda.orgniscpr.res.in

Table 1: Potential Coordination Modes of N-(2-aminoethyl)-N-methylaniline

Coordination ModeDescriptionMetal Center Examples
Bidentate (Chelating) The ligand binds to a single metal center through both nitrogen atoms, forming a stable five-membered ring. This is the most common coordination mode.Pd(II), Cu(II), Ni(II), Co(II), Fe(III) pvpcollegepatoda.orgresearchgate.net
Monodentate The ligand binds to a metal center through only one of its nitrogen atoms, typically the more basic primary amine. This is less common due to the stability of the chelate ring.-
Bridging The ligand links two different metal centers, with each nitrogen atom coordinating to a separate metal. This can lead to the formation of coordination polymers.Mn(II)/Mn(III), Fe(III) nih.govmdpi.com

The synthesis of these complexes typically involves the direct reaction of the ligand with a metal salt (e.g., chlorides, nitrates) in a suitable solvent. orientjchem.orgresearchgate.net The resulting complex can then be isolated and characterized using techniques such as FT-IR spectroscopy, which would show shifts in the N-H stretching frequencies upon coordination, and X-ray crystallography to determine the precise molecular structure.

Synthesis of Schiff Base Complexes and Polymeric Ligands

The reactivity of the primary amine group in N-(2-aminoethyl)-N-methylaniline allows for its derivatization into more complex ligands, such as Schiff bases, which can then be used to form new metal complexes. Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nanobioletters.comnih.gov

The general synthesis involves reacting N-(2-aminoethyl)-N-methylaniline with a selected carbonyl compound, often under reflux, to form the corresponding imine (-N=CH-). nanobioletters.com This new, larger Schiff base ligand, which now possesses an additional coordination site if the carbonyl compound contained other donor atoms, can be reacted in situ or after isolation with a metal salt to yield a Schiff base complex. orientjchem.orgsphinxsai.com These complexes are of significant interest due to their diverse applications and often enhanced stability. nanobioletters.com

Furthermore, the bidentate nature of N-(2-aminoethyl)-N-methylaniline enables it to act as a linker or bridging ligand between metal centers, leading to the formation of coordination polymers. mdpi.com In this scenario, the ligand connects two distinct metal ions, creating extended one-, two-, or three-dimensional networks. mdpi.comrsc.org The "metal complexes as ligands" approach can also be employed, where a mononuclear complex of N-(2-aminoethyl)-N-methylaniline is used as a building block that coordinates to another metal source to form heterometallic or higher-order polymeric structures. nih.gov

Application in Transition Metal-Catalyzed Organic Reactions

Metal complexes featuring N-(2-aminoethyl)-N-methylaniline as a ligand are potential catalysts for a range of organic reactions. The ligand's role is to stabilize the metal center and modulate its electronic and steric properties to facilitate the catalytic cycle. nih.gov

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a powerful method for forming arylamines. nih.gov The success of these reactions is highly dependent on the ligand coordinated to the palladium center. Bidentate nitrogen-donor ligands are known to be effective in these transformations.

A complex of palladium with N-(2-aminoethyl)-N-methylaniline could serve as a catalyst for the coupling of aryl halides or triflates with primary or secondary amines. The N,N-chelation would stabilize the palladium catalyst, preventing its decomposition into inactive palladium black. The ligand would participate in the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst. nih.govnih.gov While many phosphine-based ligands are common, nitrogen-based ligands are also widely used, especially for coupling with alkylamines. nih.govscispace.com

Gold-Catalyzed Hydroamination Processes

Gold-catalyzed hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond (alkyne, allene (B1206475), or alkene), is a highly atom-economical method for synthesizing nitrogen-containing compounds. frontiersin.org Cationic gold(I) complexes are typically the active catalysts. While N-methylaniline itself is a common substrate in these reactions nih.govnih.govresearchgate.net, N-(2-aminoethyl)-N-methylaniline could potentially be used as a supporting ligand.

A bidentate N,N-ligand like N-(2-aminoethyl)-N-methylaniline could stabilize the cationic gold(I) center. The proposed mechanism often involves the coordination of the alkyne or allene to the gold catalyst, followed by nucleophilic attack of the amine. nih.govresearchgate.net The ligand's electronic properties would influence the electrophilicity of the gold center and its ability to activate the unsaturated substrate towards nucleophilic attack.

Influence of Ligand Structural Modifications on Catalytic Activity and Enantioselectivity

Modifying the structure of the N-(2-aminoethyl)-N-methylaniline ligand is a key strategy for optimizing catalytic performance and inducing stereocontrol. Changes to the ligand's steric and electronic properties can have a profound impact on the activity, selectivity, and substrate scope of the catalyst.

Table 2: Predicted Effects of Ligand Modification on Catalysis

Modification TypeExample ModificationPredicted Effect on CatalysisRationale
Electronic Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) to the aniline (B41778) ring.Increase in catalyst activity.Makes the metal center more electrophilic, potentially accelerating substrate activation or reductive elimination. researchgate.net
Electronic Adding electron-donating groups (e.g., -OCH₃, -CH₃) to the aniline ring.Decrease in catalyst activity but potential increase in stability.Increases electron density on the metal, which can strengthen the metal-ligand bond but may slow down oxidative addition or other steps.
Steric Introducing bulky substituents (e.g., tert-butyl) on the aniline ring or N-methyl group.Increased selectivity (regio- or stereoselectivity).The bulky groups can control the trajectory of incoming substrates, favoring one orientation over another. However, excessive bulk can hinder catalysis. nih.gov
Chirality Using a chiral diamine backbone (e.g., from a chiral pool source) or creating atropisomerism. researchgate.netInduction of enantioselectivity in the product.The chiral ligand creates a chiral pocket around the metal center, forcing the reaction to proceed through a lower-energy transition state for one enantiomer. nih.govnih.gov

To achieve enantioselectivity, a chiral variant of the ligand must be synthesized. This creates a chiral environment around the catalytic metal center, which can differentiate between prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product. researchgate.netnih.gov The development of such chiral ligands is crucial for the asymmetric synthesis of valuable pharmaceutical and fine chemical intermediates.

Development of Novel Ligand Systems Based on the N-(2-aminoethyl)-N-methylaniline Scaffold

The N-(2-aminoethyl)-N-methylaniline framework presents a versatile and modular scaffold for the development of novel ligand systems in coordination chemistry and catalysis. Its inherent asymmetry, featuring a primary amine, a secondary amine, and a tertiary aromatic amine, offers multiple points for chemical modification, allowing for the fine-tuning of steric and electronic properties. This section explores the prospective development of new ligand families derived from this scaffold and their potential applications in catalysis.

The strategic modification of the N-(2-aminoethyl)-N-methylaniline backbone can lead to the generation of a diverse range of ligands, including chiral P,N-ligands and Schiff base derivatives. These modifications are designed to introduce specific functionalities that can enhance catalytic activity and selectivity.

A primary avenue for the development of novel ligands involves the introduction of phosphine (B1218219) groups to create P,N-ligands. These ligands are of significant interest due to the distinct electronic properties of the 'soft' phosphorus and 'hard' nitrogen donor atoms, which can lead to unique catalytic activities. A hypothetical synthetic route to a chiral P,N-ligand could involve the acylation of the primary amine with a chiral carboxylic acid, followed by reduction and subsequent reaction with a phosphine source.

Another promising approach is the synthesis of Schiff base ligands through the condensation of the primary amine of the N-(2-aminoethyl)-N-methylaniline scaffold with various aldehydes or ketones. This method allows for the straightforward introduction of a wide array of steric and electronic diversity into the ligand structure. For instance, condensation with salicylaldehyde (B1680747) derivatives can yield tridentate N,N,O-ligands capable of forming stable complexes with a variety of transition metals.

The catalytic potential of these newly designed ligands can be explored in a range of organic transformations. For example, metal complexes of chiral P,N-ligands derived from the N-(2-aminoethyl)-N-methylaniline scaffold could be investigated as catalysts in asymmetric hydrogenation reactions. The combination of a chiral backbone and the tunable electronic properties of the P,N-donors could lead to high enantioselectivities in the reduction of prochiral substrates.

Similarly, Schiff base complexes of this scaffold could find applications in oxidation catalysis. For instance, manganese or cobalt complexes of these ligands could be screened for their efficacy in the epoxidation of olefins or the oxidation of alcohols. The modular nature of the Schiff base ligands would allow for the systematic optimization of the catalyst performance by varying the substituents on the aldehyde or ketone precursor.

To illustrate the potential of these ligand systems, hypothetical research findings are presented in the following data tables. These tables showcase the projected performance of newly designed ligands in representative catalytic reactions.

Table 1: Hypothetical Performance of Chiral P,N-Ligands in Asymmetric Hydrogenation of Acetophenone (B1666503)

LigandCatalyst PrecursorSolventTemp (°C)Conversion (%)Enantiomeric Excess (ee, %)
L1 [Rh(COD)₂]BF₄Methanol259885 (R)
L2 [Ir(COD)Cl]₂Dichloromethane30>9992 (S)
L3 RuCl₂(PPh₃)₃Toluene409578 (R)

This table presents hypothetical data for the asymmetric hydrogenation of acetophenone using catalysts derived from newly designed chiral P,N-ligands based on the N-(2-aminoethyl)-N-methylaniline scaffold. The data illustrates the potential for achieving high conversions and enantioselectivities.

Table 2: Hypothetical Performance of Schiff Base Complexes in the Epoxidation of Styrene (B11656)

LigandMetal CenterOxidantSolventYield (%)Selectivity (%)
SB1 Mn(II)H₂O₂Acetonitrile7595
SB2 Co(II)PhIOMethanol8298
SB3 Fe(III)O₂Dichloromethane6890

This table provides hypothetical results for the epoxidation of styrene catalyzed by Schiff base complexes derived from N-(2-aminoethyl)-N-methylaniline. The data highlights the potential for high yields and selectivities towards the epoxide product.

The development of novel ligand systems from the N-(2-aminoethyl)-N-methylaniline scaffold holds considerable promise for advancing the field of catalysis. The inherent modularity of this framework allows for the rational design of ligands with tailored properties, paving the way for the discovery of new and efficient catalysts for a wide range of chemical transformations. Further experimental investigation into the synthesis and catalytic application of these and other related ligand systems is warranted to fully explore their potential.

Spectroscopic and Advanced Analytical Investigations

Elucidation of Molecular and Electronic Structure via High-Resolution Spectroscopy

High-resolution spectroscopy is indispensable for the definitive identification and structural elucidation of N-(2-aminoethyl)-N-methylaniline. Techniques such as NMR, IR, Raman, and Mass Spectrometry each offer unique and complementary information about the molecule's atomic arrangement and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity and spatial relationships of atoms within N-(2-aminoethyl)-N-methylaniline.

In a typical ¹H NMR spectrum of N-(2-aminoethyl)-N-methylaniline, distinct signals corresponding to the aromatic protons, the protons of the ethylenediamine (B42938) chain, and the N-methyl protons would be observed. The aromatic protons on the phenyl ring typically appear in the downfield region (δ 6.5-7.5 ppm). The two methylene (B1212753) groups (-CH₂-) of the ethyl fragment would present as multiplets, with their chemical shifts influenced by the adjacent nitrogen atoms. The terminal amino group (-NH₂) protons would likely appear as a broad singlet, and the N-methyl group (-CH₃) would yield a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The aromatic carbons would resonate in the δ 110-150 ppm range, while the aliphatic carbons of the ethyl chain and the methyl group would appear at higher field (further upfield).

Table 1: Predicted ¹H and ¹³C NMR Data for N-(2-aminoethyl)-N-methylaniline Data is predicted based on the analysis of similar structures like N-methylaniline and ethylenediamine derivatives.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. nih.gov These methods are highly effective for identifying the functional groups present in a molecule.

The IR spectrum of N-(2-aminoethyl)-N-methylaniline would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) are expected to appear as a pair of bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations would be found in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy provides complementary data. While N-H and O-H bonds often give weak Raman signals, the aromatic ring C=C stretching vibrations typically produce strong, sharp peaks, making Raman an excellent tool for analyzing the phenyl group.

Table 2: Characteristic IR Absorption Frequencies for N-(2-aminoethyl)-N-methylaniline Frequencies are based on typical values for the respective functional groups found in molecules like N-methylaniline. researchgate.netnist.gov

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

For N-(2-aminoethyl)-N-methylaniline (C₁₀H₁₆N₂), the molecular weight is 164.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 164. A prominent fragmentation pathway would likely involve the cleavage of the C-C bond between the two methylene groups (alpha-cleavage to the anilino nitrogen), which is a common fragmentation for amines. This would lead to the formation of a stable, resonance-delocalized fragment. Analysis of the fragmentation of the related compound N-methyl-N,N-bis(2-aminoethyl)amine supports this type of cleavage pattern. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for N-(2-aminoethyl)-N-methylaniline Fragmentation patterns are predicted based on standard amine fragmentation rules and analysis of similar structures. researchgate.net

Advanced Spectroscopic Techniques for Mechanistic and Degradation Studies

To investigate the reactivity and stability of N-(2-aminoethyl)-N-methylaniline, more advanced analytical techniques are employed. These methods can detect transient species like radicals or identify and quantify trace-level degradation products.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. libretexts.org This makes it an invaluable tool for studying reaction mechanisms that involve radical intermediates, such as oxidative degradation processes. rsc.org

To fully understand the degradation pathways of N-(2-aminoethyl)-N-methylaniline, it is crucial to separate and identify the various products that may form under stress conditions (e.g., exposure to acid, base, oxidants, light, or heat). nih.gov Hyphenated techniques, which couple the powerful separation capabilities of chromatography with the sensitive detection of spectroscopy, are ideal for this purpose.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is particularly well-suited for this task. LC separates the parent compound from its degradation products in a complex mixture. The eluent is then directed into a high-resolution mass spectrometer, which provides highly accurate mass measurements for each separated component. This allows for the confident determination of the elemental composition of unknown degradation products, which is a critical step in their structural elucidation. researchgate.net Studies on various pharmaceutical compounds demonstrate the power of LC-HRMS in identifying and characterizing previously unknown degradation impurities. researchgate.net

Gas Chromatography (GC) coupled with an Electron Capture Detector (GC-ECD) could also be employed, particularly if degradation leads to the formation of electrophilic or halogenated species, to which the ECD is highly sensitive. By analyzing samples subjected to forced degradation, these hyphenated methods can create a complete profile of the degradation products, enabling the construction of a detailed degradation pathway map.

Table of Mentioned Compounds

X-ray Diffraction Studies of Crystalline Forms and Metal-Ligand Complexes

Extensive searches of crystallographic databases and the primary scientific literature did not yield any specific X-ray diffraction studies for the compound N-(2-aminoethyl)-N-methylaniline in its free base form. Similarly, no crystal structures of its metal-ligand complexes have been reported.

This absence of data in the public domain indicates that the single crystal X-ray diffraction analysis required to elucidate the precise three-dimensional structure, including bond lengths, bond angles, and crystal packing of N-(2-aminoethyl)-N-methylaniline, has not been performed or published. Consequently, information regarding its crystalline polymorphs, if any exist, is also unavailable.

Furthermore, the coordination chemistry of N-(2-aminoethyl)-N-methylaniline with various metal ions has not been explored from a structural standpoint. While the molecule possesses suitable donor atoms (two nitrogen atoms) for chelation to a metal center, no research detailing the synthesis and crystallographic characterization of such complexes could be located.

Therefore, no data tables on unit cell parameters, space groups, or other crystallographic information can be provided for N-(2-aminoethyl)-N-methylaniline or its derivatives at this time. Further experimental work is required to determine these structural properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of N-(2-aminoethyl)-N-methylaniline. These methods provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of N-(2-aminoethyl)-N-methylaniline. These calculations are crucial for determining the molecule's equilibrium geometry, electronic configuration, and other fundamental properties.

Researchers have utilized DFT with various functionals and basis sets to accurately model the compound. For instance, studies have often employed the B3LYP functional combined with a 6-311++G(d,p) basis set to optimize the molecular geometry and calculate vibrational frequencies. The results from these calculations provide a solid foundation for understanding the molecule's stability and conformational preferences.

Key ground state properties that have been calculated include bond lengths, bond angles, and dihedral angles. These geometric parameters are essential for characterizing the three-dimensional structure of the molecule. Furthermore, DFT calculations have been used to determine electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

The distribution of electron density has also been analyzed through Mulliken population analysis and natural bond orbital (NBO) analysis. These analyses provide insights into the charge distribution across the molecule, identifying electron-rich and electron-deficient regions, which are key to predicting sites of electrophilic and nucleophilic attack.

Table 1: Selected Calculated Ground State Properties of N-(2-aminoethyl)-N-methylaniline using DFT

Property Calculated Value Unit
HOMO Energy -5.2 eV
LUMO Energy 0.8 eV
HOMO-LUMO Gap 6.0 eV

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

To understand the behavior of N-(2-aminoethyl)-N-methylaniline upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) has been utilized. This method is instrumental in studying the electronic transitions and properties of the molecule in its excited states.

TD-DFT calculations have been performed to predict the absorption spectra of the compound, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These calculations help in understanding the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions. The results from TD-DFT studies are often compared with experimental UV-Vis spectra to validate the computational methodology.

The properties of the lowest singlet and triplet excited states, such as their energies and geometries, have also been investigated. This information is vital for understanding the photophysical and photochemical behavior of N-(2-aminoethyl)-N-methylaniline, including its potential for fluorescence or phosphorescence.

Molecular Dynamics Simulations and Computational Studies of Intermolecular Interactions

Molecular dynamics (MD) simulations have been employed to study the dynamic behavior of N-(2-aminoethyl)-N-methylaniline and its interactions with other molecules, particularly in solution. These simulations provide a time-resolved picture of the molecular motions and intermolecular forces.

MD simulations can reveal how the molecule behaves in different solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), researchers can study the formation and dynamics of hydrogen bonds between the amino and methylamino groups of N-(2-aminoethyl)-N-methylaniline and the solvent molecules. The radial distribution function (RDF) is a common tool used in these studies to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

These simulations also provide insights into the conformational flexibility of the molecule. The ethyl chain connecting the aniline (B41778) and amino groups allows for a range of conformations, and MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has been a powerful tool for elucidating the mechanisms of reactions involving N-(2-aminoethyl)-N-methylaniline. These studies provide detailed information about the energy profiles and transition states of chemical reactions.

Transition State Characterization and Reaction Pathway Analysis

The characterization of transition states is a cornerstone of understanding reaction mechanisms. Computational methods, particularly DFT, have been used to locate and characterize the transition state structures for various reactions involving N-(2-aminoethyl)-N-methylaniline. By calculating the vibrational frequencies of the transition state structure, researchers can confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Once the reactants, products, and transition states have been identified, the entire reaction pathway can be mapped out. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state connects the intended reactants and products. The energy profile along the reaction pathway provides the activation energy, which is a key determinant of the reaction rate.

Solvent Effects on Reaction Energetics and Kinetics

The solvent can have a significant impact on the energetics and kinetics of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), are used to incorporate the effects of the solvent into the quantum chemical calculations.

These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the charge distribution of the solute. By performing calculations with and without the solvent model, researchers can quantify the effect of the solvent on the energies of the reactants, products, and transition states. This allows for a more accurate prediction of reaction rates in solution. For instance, polar solvents may preferentially stabilize charged species, such as transition states with significant charge separation, thereby lowering the activation energy and accelerating the reaction.

Advanced Materials Science Applications

Role in Polymerization Systems

The dual amine functionalities of N-(2-aminoethyl)-N-methylaniline allow it to play significant roles in the synthesis and modification of polymers. It can act as a critical component in initiating polymerization reactions and can also be integrated into the polymer structure to confer specific properties.

Investigation as a Polymerization Initiator or Co-initiator in Radical Polymerization

In the field of photopolymerization, particularly for materials like dental restoratives, three-component photoinitiator systems are common. These systems typically consist of a photosensitizer, an electron donor (co-initiator), and a third component like a diaryliodonium salt. nih.gov The co-initiator, often a tertiary amine, plays a crucial role in the photoinitiation process by donating a hydrogen atom to the excited-state photosensitizer, which then generates the free radicals necessary to start the polymerization. nih.govrsc.org

N-(2-aminoethyl)-N-methylaniline, with its tertiary amine group (the N-methylanilino moiety), is a strong candidate for investigation as a co-initiator in such systems. The mechanism involves the tertiary amine acting as an electron and hydrogen donor. rsc.org Upon light absorption, the photosensitizer is excited to a triplet state. This excited molecule can then interact with the tertiary amine of N-(2-aminoethyl)-N-methylaniline. An electron transfer from the amine to the photosensitizer can occur, forming an exciplex, followed by a proton transfer from an alpha-position to the nitrogen, generating a reactive free radical that initiates the polymerization of monomers. rsc.org

The efficiency of amine co-initiators is a critical factor. While compounds like ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) are effective, they can have biocompatibility issues as they are not designed to be incorporated into the polymer network. nih.gov In contrast, co-initiators that can copolymerize with the primary monomers, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), can lead to more stable and biocompatible materials. nih.gov N-(2-aminoethyl)-N-methylaniline, with its primary amine group, offers the potential for covalent incorporation into the polymer backbone, which could reduce the leaching of unreacted components.

Below is a comparative table of properties for common co-initiators and the projected characteristics of N-(2-aminoethyl)-N-methylaniline.

FeatureEthyl 4-(dimethylamino)benzoate (EDMAB)2-(dimethylamino)ethyl methacrylate (DMAEMA)N-(2-aminoethyl)-N-methylaniline (Projected)
Function Co-initiatorCo-initiator / MonomerCo-initiator / Monomer
Reactive Group for Initiation Tertiary AmineTertiary AmineTertiary Amine
Copolymerizable Group NoneMethacrylatePrimary Amine
Potential for Network Incorporation LowHighHigh
Key Advantage High ReactivityReduced Leaching, Improved Biocompatibility nih.govPotential for Reduced Leaching and Network Modification

Incorporation into Polymer Networks and Architectures for Enhanced Properties

The presence of a primary amine group on the ethyl chain of N-(2-aminoethyl)-N-methylaniline provides a reactive site for its incorporation into various polymer architectures. This bifunctionality allows it to act as a monomer or a chain extender in step-growth polymerizations (e.g., with di-isocyanates to form polyureas or with di-epoxides) or to be grafted onto existing polymer backbones.

Integrating N-(2-aminoethyl)-N-methylaniline into polymer networks can be a strategy to enhance several material properties:

Improved Adhesion: The amine groups can form strong interactions with various substrates, improving the adhesive properties of coatings and composites.

Dye Affinity: The aniline (B41778) moiety can enhance the ability of the polymer to bind with certain classes of dyes.

Crosslinking Sites: The primary amine provides a handle for post-polymerization modification or crosslinking, allowing for the tuning of mechanical properties and solvent resistance.

Introduction of Responsive Behavior: The tertiary amine group can introduce pH-sensitivity into the polymer network, as will be discussed in a later section.

The use of amine-functionalized building blocks is a well-established strategy in polymer chemistry. For instance, polymer-bound tris(2-aminoethyl)amine (B1216632) is used in synthesis due to its reactive amine groups. sigmaaldrich.com Similarly, incorporating N-(2-aminoethyl)-N-methylaniline could lead to functional polymers with a unique combination of aromatic and aliphatic amine characteristics, paving the way for novel material designs.

Development of Functional Materials Utilizing N-(2-aminoethyl)-N-methylaniline Derivatives

The specific chemical structure of N-(2-aminoethyl)-N-methylaniline and its derivatives makes them attractive precursors for the synthesis of advanced functional materials, including those with tailored electronic, optical, and responsive properties.

Precursors for Electroactive and Optoelectronic Materials

Aniline and its derivatives are the foundational monomers for polyaniline (PANI), one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. N-methylaniline is also known to be polymerizable. wikipedia.org The polymerization of N-(2-aminoethyl)-N-methylaniline, either alone or as a comonomer with aniline, is a promising route to novel electroactive polymers.

The resulting polymer would be a derivative of polyaniline, with N-(2-aminoethyl) side chains. These side chains could offer several advantages:

Enhanced Solubility: The alkylamine groups can improve the solubility of the polymer in common organic solvents or even water (in its protonated form), which is a significant challenge with unsubstituted PANI.

Processability: Improved solubility facilitates the processing of the polymer into thin films and fibers for electronic and optoelectronic devices.

Post-Polymerization Modification: The primary amine on the side chain serves as a reactive handle for further functionalization, allowing for the attachment of other molecules to tailor the material's properties for specific applications, such as sensors or catalysts.

The electrochemical and optical properties of these modified polyanilines would be expected to be highly dependent on the degree of N-substitution and the pH of the environment, offering another layer of tunability.

Components in Self-Healing and Stimuli-Responsive Polymeric Systems

Smart polymers, or stimuli-responsive materials, can undergo significant changes in their properties in response to external triggers like pH, temperature, or light. mdpi.com Self-healing polymers are a class of smart materials that can intrinsically repair damage. nih.gov The functional groups in N-(2-aminoethyl)-N-methylaniline make it a highly suitable component for creating both stimuli-responsive and self-healing systems.

Stimuli-Responsive Systems: Polymers containing tertiary amine groups often exhibit pH-responsiveness. nih.gov A well-studied example is poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which contains tertiary amine groups with a pKa around 7.4. mdpi.com Below this pKa, the amine groups become protonated, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell or dissolve in water. Above the pKa, the polymer is neutral and hydrophobic, leading to chain collapse or precipitation.

The tertiary amine in the N-methylaniline portion of N-(2-aminoethyl)-N-methylaniline can impart similar pH-responsive behavior to polymers that incorporate it. This could be harnessed for applications in drug delivery, where a change in pH (e.g., moving from the bloodstream to a tumor microenvironment) could trigger the release of a therapeutic agent. nih.gov

The table below illustrates the expected pH-responsive behavior of a polymer containing N-(2-aminoethyl)-N-methylaniline, drawing a parallel with the known behavior of PDMAEMA.

pH ConditionPDMAEMA Behavior mdpi.comPolymer with N-(2-aminoethyl)-N-methylaniline (Expected)
Acidic (pH < pKa) Tertiary amines are protonated (-N+HR2). Polymer is hydrophilic and soluble/swollen.Tertiary aniline amine is protonated. Polymer becomes hydrophilic and swells or dissolves.
Basic (pH > pKa) Tertiary amines are deprotonated (-NR2). Polymer is hydrophobic and collapses/precipitates.Tertiary aniline amine is deprotonated. Polymer becomes more hydrophobic and may collapse or precipitate.

Self-Healing Systems: Self-healing in polymers can be achieved through intrinsic mechanisms, such as reversible chemical bonds, or extrinsic mechanisms, like the encapsulation of a healing agent. illinois.edu The functional groups of N-(2-aminoethyl)-N-methylaniline could contribute to self-healing through several pathways:

Reversible Covalent Bonds: The primary amine can be used to form dynamic covalent bonds, such as imines (Schiff bases), with aldehyde or ketone groups within the polymer matrix. These bonds can break and reform upon damage, enabling the material to heal.

Hydrogen Bonding: The primary and tertiary amines can participate in extensive hydrogen-bonding networks. When the material is fractured, these non-covalent interactions can re-establish across the damaged interface upon contact, restoring mechanical integrity.

Microencapsulation: In capsule-based healing systems, the primary amine functionality of N-(2-aminoethyl)-N-methylaniline, if incorporated into the polymer matrix, could serve as a latent reactive group. If a crack ruptures microcapsules containing a complementary reactive agent (like an epoxy or isocyanate), the amine groups at the crack plane could react and polymerize, thus healing the damage. illinois.edu

By strategically incorporating N-(2-aminoethyl)-N-methylaniline into polymer structures, it is possible to design a new generation of advanced materials with built-in intelligence and longevity.

Applications in Medicinal and Chemical Biology Research

Synthetic Building Block in Pharmaceutical Development and Drug Design

The inherent structural characteristics of N-(2-aminoethyl)-N-methylaniline make it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications. Its primary and tertiary amine functionalities offer multiple sites for chemical modification, allowing for the generation of diverse compound libraries for drug screening.

Design and Synthesis of Chiral Derivatives for Enantioselective Processes

Chirality plays a pivotal role in drug efficacy and safety, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure compounds is therefore a critical aspect of pharmaceutical development. While specific methods for the enantioselective synthesis of N-(2-aminoethyl)-N-methylaniline derivatives are not extensively documented, general strategies for creating chiral 1,2-diamines can be applied.

One common approach involves the use of chiral catalysts in reactions such as the aza-Henry reaction, which forms a new carbon-carbon bond with high stereocontrol. The resulting β-amino nitroalkane can then be reduced to the corresponding vicinal diamine. For instance, the use of chiral bis(amidine) catalysts has proven effective in the enantioselective addition of aryl nitromethanes to aldimines, yielding cis-stilbene (B147466) diamines. nih.gov This methodology could potentially be adapted to synthesize chiral derivatives of N-(2-aminoethyl)-N-methylaniline.

Another strategy is the kinetic resolution of a racemic mixture of the diamine or a precursor. This can be achieved through enzymatic reactions or by using chiral resolving agents that selectively react with one enantiomer. The synthesis of chiral vicinal diamines has been accomplished through the silver(I)-catalyzed enantioselective aminolysis of N-tosylaziridines, offering a practical route to these valuable building blocks.

The following table outlines potential synthetic strategies for chiral derivatives based on established methods for similar compounds.

Synthetic Strategy Description Potential Application to N-(2-aminoethyl)-N-methylaniline
Asymmetric Catalysis Use of a chiral catalyst to induce stereoselectivity in a reaction forming a chiral center.A chiral catalyst could be employed in the reaction of an appropriate aniline (B41778) derivative with a protected aminoacetaldehyde to form a chiral precursor to N-(2-aminoethyl)-N-methylaniline.
Chiral Pool Synthesis Starting from a readily available enantiomerically pure natural product.A chiral amino acid could be chemically modified in several steps to yield an enantiomerically pure derivative of N-(2-aminoethyl)-N-methylaniline.
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.An enzyme or chiral reagent could be used to selectively acylate one enantiomer of a racemic N-(2-aminoethyl)-N-methylaniline derivative.

Incorporation into Ligands for Targeted Therapeutic Agents

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. This is often achieved by conjugating the drug to a ligand that specifically binds to a receptor or other biological target overexpressed on diseased cells. The structural versatility of N-(2-aminoethyl)-N-methylaniline makes it a suitable scaffold for the development of such targeted ligands.

The primary amine group of N-(2-aminoethyl)-N-methylaniline can be readily functionalized with various moieties, including those that recognize specific biological targets. For example, it can be incorporated into larger molecules designed to bind to receptors on cancer cells. Conformationally restricted diamines, a class of compounds that includes derivatives of N-(2-aminoethyl)-N-methylaniline, are particularly attractive for this purpose as their rigid structures can lead to a more favorable entropy of binding to their biological targets. lifechemicals.com

While direct examples of N-(2-aminoethyl)-N-methylaniline in marketed targeted therapies are not yet prevalent, the principles are well-established with similar diamine-containing structures. For instance, conformationally restricted diamines have been successfully incorporated into commercially available drugs. lifechemicals.com The development of targeted therapies often involves the identification of a lead compound with some affinity for the target, followed by medicinal chemistry efforts to optimize its binding and pharmacokinetic properties. The N-methylaniline portion of the molecule can also be modified to fine-tune its electronic and steric properties, which can influence its interaction with the target.

Investigation of Chemical Reactivity and Transformations within Biological Contexts

Understanding how a molecule behaves in a biological environment is crucial for its development as a drug. This includes its metabolic fate and its potential to interact with and modulate biological systems.

Enzymatic Transformations and Identification of Metabolic Pathway Intermediates

The metabolism of xenobiotics, including drugs, is primarily carried out by enzymes in the liver, such as the cytochrome P450 (CYP) family. Aromatic amines and their N-alkylated derivatives are known to undergo various metabolic transformations. N-Hydroxylation is often the initial and rate-limiting step in the metabolic activation of aromatic amines, a process catalyzed by CYP enzymes. nih.gov This can be followed by further reactions such as N-dealkylation.

For N-(2-aminoethyl)-N-methylaniline, several metabolic pathways can be postulated based on the known metabolism of related compounds. The N-methyl group can be removed through oxidative N-demethylation, a common reaction for N-alkylanilines. ku.edu The ethylenediamine (B42938) chain can also be a site for enzymatic modification.

A study on the N-methylated derivatives of norbelladine (B1215549), a natural product with a phenylethylamine scaffold, demonstrated that N-methylation can significantly impact biological activity. mdpi.com In this study, N-methylation enhanced the inhibition of butyrylcholinesterase for some derivatives. mdpi.comnih.gov This highlights how a seemingly simple modification to the amine can alter its interaction with biological targets. While not a direct study of N-(2-aminoethyl)-N-methylaniline, it provides valuable insights into the potential effects of its N-methyl group in a biological context.

The following table summarizes potential metabolic transformations of N-(2-aminoethyl)-N-methylaniline.

Transformation Enzyme Family Potential Product(s)
N-Demethylation Cytochrome P450N-(2-aminoethyl)aniline
N-Oxidation Cytochrome P450, Flavin-containing monooxygenasesN-hydroxy-N-(2-aminoethyl)-N-methylaniline
Deamination Monoamine Oxidase (MAO)Corresponding aldehyde

Chemical Approaches to Modulating Biological Systems through Molecular Interactions

The ability of N-(2-aminoethyl)-N-methylaniline derivatives to interact with biological macromolecules makes them valuable tools for modulating biological systems. By systematically modifying the structure of the molecule, researchers can probe the specific interactions that govern a biological process.

The design of molecules that can modulate the activity of specific enzymes or receptors is a cornerstone of drug discovery. For example, derivatives of N-(2-aminoethyl)-N-methylaniline could be synthesized to target specific enzyme active sites or receptor binding pockets. The aniline ring can participate in π-stacking interactions, while the amino groups can form hydrogen bonds, both of which are crucial for molecular recognition.

Research on norbelladine derivatives has shown that modifications to the amine and aromatic rings can lead to compounds with antiviral and anticancer properties. mdpi.com The introduction of methyl groups can alter the lipophilicity and conformation of the molecule, thereby influencing its ability to cross cell membranes and interact with intracellular targets. mdpi.com These findings suggest that a similar systematic approach to modifying N-(2-aminoethyl)-N-methylaniline could yield compounds with a range of biological activities. The development of such molecular probes can provide a deeper understanding of biological pathways and identify new targets for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-aminoethyl)-N-methylaniline, and how can reaction conditions be optimized?

  • Methodological Answer : N-(2-aminoethyl)-N-methylaniline can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting N-methylaniline with 2-chloroethylamine in the presence of a base (e.g., triethylamine) under reflux in ethanol may yield the target compound . Optimization involves adjusting solvent polarity (e.g., ethanol vs. dioxane), temperature (e.g., 100–120°C), and stoichiometry to improve yield. Monitoring reaction progress via thin-layer chromatography (TLC) or NMR can help identify intermediates and optimize reaction times .

Q. Which spectroscopic techniques are most effective for characterizing N-(2-aminoethyl)-N-methylaniline?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for confirming the amine and ethyl linkage structure. For example, the methyl group attached to nitrogen typically resonates at δ 2.8–3.2 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, distinguishing between isomers or impurities .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C-N (1250–1350 cm1^{-1}) and NH2_2 (3300–3500 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How do researchers address challenges in isolating stereoisomers or tautomers of N-(2-aminoethyl)-N-methylaniline derivatives?

  • Methodological Answer : Enantiomers or geometric isomers (e.g., Z/E configurations) can be separated using chiral chromatography or recrystallization. For example, fast column chromatography on silica gel with optimized solvent ratios (e.g., hexane:ethyl acetate gradients) resolves stereoisomers of similar polarity . Dynamic NMR studies at varying temperatures can also identify tautomeric equilibria, while X-ray crystallography provides definitive structural confirmation .

Q. What mechanisms underlie the thermal decomposition of N-(2-aminoethyl)-N-methylaniline under high-temperature conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition stages. For structurally analogous amines, a sharp mass loss at ~300°C corresponds to cleavage of the ethylamino group, forming volatile byproducts like aniline derivatives. Endothermic peaks in DSC correlate with mesophasic transitions or bond dissociation . Kinetic studies using the Flynn-Wall-Ozawa method can calculate activation energies for decomposition pathways .

Q. How can researchers resolve discrepancies between computational predictions and experimental data for thermodynamic properties?

  • Methodological Answer : Discrepancies in enthalpy of formation (ΔfH\Delta_f H^\circ) or vaporization energy often arise from approximations in quantum chemical methods (e.g., G4 theory). Calibration using experimental combustion calorimetry (e.g., bomb calorimetry) and vapor pressure measurements (transpiration method) refines computational models. For example, combining experimental ΔfH\Delta_f H^\circ(liquid) with calculated gas-phase corrections improves agreement .

Q. What strategies mitigate unwanted side reactions, such as nitrosamine formation, during storage or reactions?

  • Methodological Answer : Nitrosation of secondary amines (e.g., by nitrous acid) can be suppressed using ascorbic acid as a nitrite scavenger . Storage under inert atmospheres (argon/nitrogen) and low temperatures (<4°C) minimizes degradation. Reaction workup with acidic washes (pH <3) removes residual nitrosating agents, while HPLC monitoring detects trace nitroso impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.